
4-Hexylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylbenzenethiol is an organic compound with the molecular formula C12H18S. It is a derivative of benzenethiol, where a hexyl group is attached to the benzene ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hexylbenzenethiol can be synthesized through various methods. One common approach involves the alkylation of benzenethiol with hexyl halides under basic conditions. The reaction typically proceeds as follows:
- Alkylation Reaction:
Reagents: Benzenethiol, hexyl bromide (or hexyl chloride), and a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like ethanol or acetone, under reflux conditions.
Equation: C6H5SH+C6H13Br→C6H5SC6H13+HBr
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hexylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of hexylbenzenesulfonic acid or hexylbenzenedisulfide.
Reduction: Formation of hexylbenzene.
Substitution: Formation of halogenated derivatives like 4-hexylbenzenebromide.
Applications De Recherche Scientifique
4-Hexylbenzenethiol finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 4-hexylbenzenethiol is primarily attributed to its thiol group, which can form strong bonds with metal ions and other electrophiles. This interaction can modulate the activity of enzymes and proteins, influencing various biochemical pathways. The compound’s hydrophobic hexyl chain also plays a role in its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Benzenethiol: Lacks the hexyl group, making it less hydrophobic.
4-Methylbenzenethiol: Contains a methyl group instead of a hexyl group, resulting in different physical and chemical properties.
4-Ethylbenzenethiol: Contains an ethyl group, offering a balance between hydrophobicity and reactivity.
Uniqueness: 4-Hexylbenzenethiol’s unique combination of a thiol group and a long hydrophobic chain makes it particularly useful in applications requiring both reactivity and hydrophobic interactions. This distinguishes it from shorter-chain analogs like 4-methylbenzenethiol and 4-ethylbenzenethiol, which may not exhibit the same level of hydrophobicity and membrane interaction.
Propriétés
Numéro CAS |
4619-85-6 |
|---|---|
Formule moléculaire |
C12H18S |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
4-hexylbenzenethiol |
InChI |
InChI=1S/C12H18S/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3 |
Clé InChI |
GDKQNVYPGBJRLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


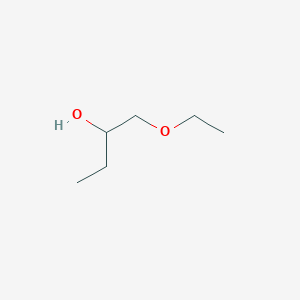
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)

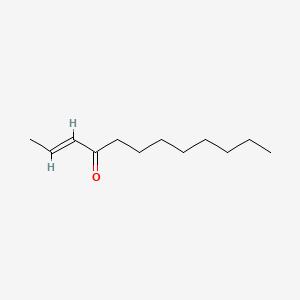
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
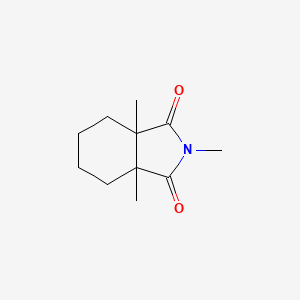
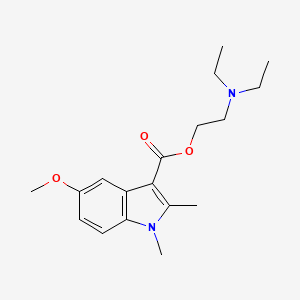
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
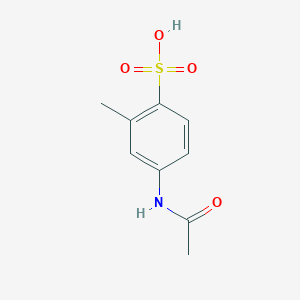
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)
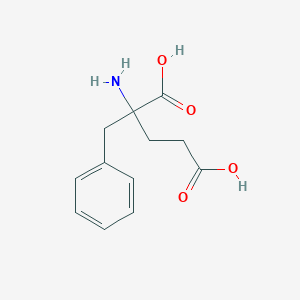


![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
